Bromo(2H3)methane

Description

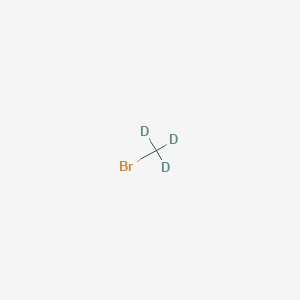

Structure

3D Structure

Properties

IUPAC Name |

bromo(trideuterio)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3Br/c1-2/h1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZUXJHMPEANEGY-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60149500 | |

| Record name | Bromo(2H3)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60149500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111-88-2 | |

| Record name | Methane-d3, bromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1111-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromo(2H3)methane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001111882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromo(2H3)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60149500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromo(2H3)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Bromo(2H3)methane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of Bromo(2H3)methane (CAS No: 1111-88-2), also known as bromomethane-d3 or deuterated methyl bromide. This isotopically labeled compound is a valuable tool in mechanistic studies, particularly in nuclear magnetic resonance (NMR) and mass spectrometry, where it serves as a probe for introducing a deuterated methyl group.[1] The substitution of protium with deuterium atoms imparts subtle but significant changes to the physicochemical properties of the molecule compared to its non-deuterated counterpart, bromomethane (CH₃Br).

Quantitative Physical Properties

The following table summarizes the key physical properties of this compound for easy reference and comparison.

| Property | Value | Notes |

| Molecular Formula | CBrD₃[1][2] | |

| Molecular Weight | 97.915 g/mol [2] | The molecular weight of the non-deuterated form is 94.939 g/mol .[3] |

| Boiling Point | 3.836 °C[2] | At 760 mmHg. This is slightly higher than the boiling point of bromomethane (3.56 °C).[4][5] |

| Melting Point | -94 °C[1][2] | Very similar to the melting point of bromomethane (-93.6 °C).[4] |

| Density | 1.682 g/cm³[1][2] | |

| Vapor Pressure | 1420 mmHg | At 20 °C.[2] |

| Refractive Index | 1.409[2] | |

| Flash Point | -34.699 °C[2] | |

| Exact Mass | 96.96064[2] | |

| Isotopic Purity | ≥99.5 atom % D | Typical purity for commercially available this compound.[1] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively published. However, the methodologies employed would be analogous to standard procedures for volatile organic compounds. Below are generalized protocols for key measurements.

1. Determination of Boiling Point:

The boiling point of volatile compounds like this compound is typically determined using a micro-boiling point apparatus.

-

Apparatus: A Thiele tube or a similar oil bath, a thermometer, a capillary tube sealed at one end, and a small test tube.

-

Procedure:

-

A small amount of the this compound sample is placed in the small test tube.

-

The capillary tube is inverted and placed inside the test tube with the sample.

-

The apparatus is heated gently in the oil bath.

-

As the temperature rises, a steady stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This occurs when the vapor pressure of the substance equals the atmospheric pressure.

-

2. Determination of Melting Point:

The melting point is determined using a standard melting point apparatus.

-

Apparatus: A melting point apparatus (e.g., a Mel-Temp), capillary tubes.

-

Procedure:

-

A small amount of solidified this compound (frozen using a cold bath, e.g., liquid nitrogen or dry ice/acetone) is packed into a capillary tube.

-

The capillary tube is placed in the melting point apparatus.

-

The sample is heated at a slow, controlled rate.

-

The temperature range over which the solid first begins to melt until it is completely liquid is recorded as the melting point range.

-

3. Isotopic Purity Verification by Mass Spectrometry:

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method to confirm the isotopic purity of deuterated compounds.

-

Apparatus: A Gas Chromatograph coupled to a Mass Spectrometer.

-

Procedure:

-

A dilute solution of this compound in a suitable volatile solvent is prepared.

-

The sample is injected into the GC, where it is vaporized and separated from any impurities.

-

The separated compound enters the mass spectrometer, where it is ionized.

-

The mass-to-charge ratio of the molecular ions is measured. The presence of a prominent peak corresponding to the molecular weight of CBrD₃ and the absence or very low intensity of peaks corresponding to partially deuterated or non-deuterated bromomethane confirms high isotopic purity.[1]

-

Visualized Experimental Workflow

The synthesis and quality control of this compound is a critical process for ensuring its suitability for research applications. The following diagram illustrates a typical workflow for its preparation and purity verification.

Caption: Workflow for the synthesis and quality control of this compound.

References

An In-depth Technical Guide to the Synthesis and Purification of Deuterated Methyl Bromide (CD₃Br)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of deuterated methyl bromide (CD₃Br), a crucial reagent in isotopic labeling studies, mechanistic investigations, and as a building block in the synthesis of deuterated pharmaceutical compounds. This document details the most effective synthetic methodologies, provides explicit experimental protocols, and presents quantitative data to enable researchers to produce high-purity CD₃Br.

Introduction

Deuterated methyl bromide is a valuable tool in a wide range of scientific disciplines. Its use in nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy allows for the elucidation of reaction mechanisms and the study of molecular structures. In pharmaceutical development, the incorporation of deuterium can favorably alter the metabolic profile of drug candidates, a strategy known as "deuterium-fortified drugs." The synthesis of high-purity CD₃Br is therefore of significant interest. This guide focuses on the most reliable and high-yielding synthetic route, the Hunsdiecker reaction of deuterated silver acetate.

Synthesis of Deuterated Methyl Bromide

The most convenient and high-yielding method for the synthesis of deuterated methyl bromide is the reaction of silver acetate-d₃ with bromine.[1][2] This method, a variation of the Hunsdiecker reaction, consistently produces CD₃Br in high isotopic purity and good chemical yield.[1] Alternative methods, such as the reduction of carbon dioxide to deuterated methanol followed by conversion to the bromide, are generally more complex and result in lower yields.[1]

Reaction Principle: The Hunsdiecker Reaction

The synthesis of deuterated methyl bromide from silver acetate-d₃ is an example of the Hunsdiecker reaction, a decarboxylative halogenation.[3][4][5] The overall transformation is the substitution of a carboxylate group with a bromine atom.

Reaction Scheme:

CD₃COOAg + Br₂ → CD₃Br + CO₂ + AgBr

The reaction is believed to proceed through a radical mechanism.[4]

Quantitative Data

The synthesis of deuterated methyl bromide via the Hunsdiecker reaction of silver acetate-d₃ provides high yields and exceptional isotopic purity.

| Parameter | Value | Reference |

| Chemical Yield | 75-82% | [1] |

| Isotopic Purity (atom % D) | 99.3% | [1] |

Experimental Protocol: Synthesis of Deuterated Methyl Bromide

This protocol is adapted from the method described in the Canadian Journal of Chemistry.[1]

Materials:

-

Silver acetate-d₃ (CD₃COOAg)

-

Bromine (Br₂), anhydrous

-

Ascarite

-

Drierite (anhydrous calcium sulfate)

-

Dry ice (solid CO₂)

-

Acetone

Equipment:

-

Vacuum line

-

Reaction tube with a flask and a sidearm for bromine addition (as depicted in the original literature[1])

-

Dewar flasks

-

Glassware for purification (condensers, receiving flasks)

Procedure:

-

Preparation of Silver Acetate-d₃: Deuterated silver acetate can be prepared by neutralizing deuterated acetic acid (CD₃COOH) with a solution of silver nitrate. The resulting precipitate is filtered, washed with cold water, and dried under vacuum.[1]

-

Reaction Setup: Place the dry silver acetate-d₃ into the reaction flask. Attach the flask to the vacuum line and evacuate to remove any residual moisture.

-

Addition of Bromine: Cool the sidearm of the reaction tube with a dry ice/acetone bath. Distill anhydrous bromine into the cooled sidearm under vacuum.

-

Reaction: Carefully allow the bromine to warm and vaporize. The bromine vapor will come into contact with the silver acetate-d₃, initiating the reaction. The reaction is typically complete within 30-60 minutes.[1] The reaction mixture will change color, and the formation of silver bromide precipitate will be observed.

-

Isolation of Crude Product: After the reaction is complete, cool the reaction vessel with liquid nitrogen to condense the volatile products, including CD₃Br. Attach the reaction vessel to a clean vacuum line.

-

Purification: The crude deuterated methyl bromide is then purified by a series of vacuum distillations.

Purification of Deuterated Methyl Bromide

The primary impurities in the crude product are unreacted bromine, deuterated ethane (CD₃CD₃), and traces of deuterated acetic acid or methyl acetate.[1] A multi-step purification process is employed to obtain high-purity CD₃Br.

Purification Protocol

-

Removal of Unreacted Bromine: The crude product is passed through a column packed with a mixture of Ascarite (to remove acidic vapors) and Drierite (to remove moisture). This step also removes any remaining traces of bromine.[1]

-

Fractional Condensation: The gas stream is then passed through a series of cold traps.

-

A trap cooled with a dry ice/acetone bath (-78 °C) will condense the deuterated methyl bromide (boiling point: 3.6 °C) and any higher-boiling impurities.

-

A trap cooled with liquid nitrogen (-196 °C) can be used to trap any highly volatile byproducts, though deuterated ethane will also be collected here.

-

-

Final Purification: The deuterated methyl bromide collected in the -78 °C trap is subjected to a final vacuum distillation to separate it from any less volatile impurities. The purified CD₃Br is collected in a pre-weighed, cooled receiving flask.

Visualizations

Synthesis Pathway

Caption: Hunsdiecker reaction pathway for CD₃Br synthesis.

Purification Workflow

References

Navigating the Isotopic Landscape: A Technical Guide to Commercially Available Bromo(2H3)methane for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the isotopic purity of commercially available Bromo(2H3)methane (also known as deuterated methyl bromide or CD3Br), a critical reagent for researchers, scientists, and drug development professionals. This document outlines the available commercial grades, detailed experimental protocols for isotopic purity determination, and the contextual application of such deuterated compounds in pharmaceutical research.

Commercial Availability and Isotopic Purity Specifications

The isotopic purity of this compound is a critical parameter for its application in sensitive analytical and synthetic procedures. A survey of prominent chemical suppliers reveals a range of available purities, typically expressed as "atom % D". This value represents the percentage of deuterium atoms relative to the total number of hydrogen isotopes at the methyl position. The following table summarizes the isotopic purity of this compound from various commercial sources.

| Supplier | Product Name | CAS Number | Stated Isotopic Purity (atom % D) |

| Sigma-Aldrich | Bromomethane-d3 | 1111-88-2 | 99.5 |

| American Custom Chemicals Corporation | BROMOMETHANE-D3 | 1111-88-2 | 95.0 |

| Cambridge Isotope Laboratories, Inc. | (Details available upon request) | (Various purities offered) | |

| CDN Isotopes | (Details available upon request) | (Various purities offered) |

Experimental Protocols for Isotopic Purity Determination

The accurate determination of the isotopic purity of this compound is crucial for its intended applications. The most common and reliable methods employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy (both ²H and ¹H) and Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol for Isotopic Purity Determination by Deuterium (²H) NMR Spectroscopy

Deuterium NMR spectroscopy is a direct method for observing the deuterium nucleus. The presence of a signal at the expected chemical shift for the methyl group confirms the incorporation of deuterium, and the absence of other deuterium signals indicates high isotopic purity at other positions.

Methodology:

-

Sample Preparation:

-

Prepare the sample in a non-deuterated solvent to avoid overwhelming the detector with a large solvent signal.[1] Chloroform (CHCl₃) or dichloromethane (CH₂Cl₂) are suitable choices.

-

For a liquid sample like this compound, a concentration of 1-5% (v/v) in the chosen solvent is typically sufficient.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters:

-

Use a high-field NMR spectrometer equipped with a broadband probe capable of observing the ²H nucleus.

-

The ²H chemical shifts are equivalent to the ¹H chemical shifts.[1]

-

Data is typically collected without a lock, as a deuterated solvent is not used.[1] Shimming can be performed on the ¹H signal of the residual protons in the solvent or by using a gradient shimming method on the sample's ¹H signals.[1]

-

A simple pulse-acquire experiment is usually sufficient.

-

Key parameters to set include:

-

Pulse Width: A calibrated 90° pulse for the deuterium channel.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: Dependent on the sample concentration, but often 16 to 64 scans provide a good signal-to-noise ratio.

-

-

-

Data Analysis:

-

Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform.

-

Integrate the area of the deuterium signal corresponding to the -CD₃ group.

-

The isotopic purity is determined by comparing the integral of the -CD₃ signal to the integral of any impurity signals. For highly pure samples, the spectrum will show a single dominant peak.

-

Protocol for Isotopic Purity Determination by Proton (¹H) NMR Spectroscopy

Quantitative ¹H NMR (qNMR) spectroscopy can be used to determine the amount of residual non-deuterated and partially deuterated species (e.g., -CHD₂ and -CH₂D) in the this compound sample.

Methodology:

-

Sample Preparation:

-

Accurately weigh a known amount of the this compound sample.

-

Dissolve the sample in a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a known concentration of an internal standard. The internal standard should have a sharp, well-resolved signal that does not overlap with any of the analyte signals.

-

Transfer the solution to a high-quality 5 mm NMR tube.

-

-

Instrument Parameters:

-

Use a high-field NMR spectrometer.

-

Ensure the spectrometer is well-shimmed to obtain sharp lineshapes.

-

Key parameters for quantitative analysis include:

-

Pulse Width: A calibrated 90° pulse.

-

Relaxation Delay (d1): This is a critical parameter. It should be at least 5 times the longest T₁ relaxation time of the protons being quantified to ensure full relaxation and accurate integration.

-

Number of Scans: A sufficient number of scans (e.g., 16 or more) should be acquired to achieve a high signal-to-noise ratio for the small signals from the residual protonated species.

-

-

-

Data Analysis:

-

Process the spectrum and carefully integrate the signals corresponding to the residual -CH₃, -CHD₂, and -CH₂D groups, as well as the signal from the internal standard.

-

The concentration of the residual protonated species can be calculated relative to the known concentration of the internal standard.

-

The isotopic purity is then calculated based on the determined amount of these residual species.

-

Protocol for Isotopic Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique that can separate this compound from its less deuterated isotopologues and provide their relative abundances based on their mass-to-charge ratios.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a volatile, high-purity solvent (e.g., dichloromethane or hexane). A concentration in the low ppm range is typically sufficient.

-

-

Instrument Parameters:

-

Gas Chromatograph (GC):

-

Column: A capillary column with a non-polar stationary phase (e.g., DB-1 or HP-5ms) is suitable for separating volatile compounds like methyl bromide.

-

Injection: Use a split or splitless injection mode, depending on the sample concentration. The injector temperature should be set to ensure rapid volatilization (e.g., 250 °C).

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 150 °C) to ensure good separation.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

-

Acquisition Mode: Acquire data in full scan mode to observe the molecular ions of the different isotopologues.

-

Mass Range: Scan a mass range that includes the expected molecular ions (e.g., m/z 94-100).

-

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to bromomethane.

-

Examine the mass spectrum of this peak. The molecular ion region will show a cluster of peaks corresponding to the different isotopologues due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br) and the presence of any residual protons.

-

The relative abundances of the ions corresponding to CD₃Br, CHD₂Br, CH₂DBr, and CH₃Br can be determined by integrating the areas of their respective molecular ion peaks in the mass spectrum.

-

The isotopic purity is calculated from the relative abundances of these isotopologues.

-

Application in Drug Development: The Role of Deuterated Compounds

This compound itself is not typically involved in specific cellular signaling pathways. Instead, its significance in drug development lies in its use as a synthetic precursor for introducing a trideuteromethyl (-CD₃) group into drug candidates. This isotopic labeling serves several crucial purposes:

-

Metabolic Studies: Deuterated compounds are invaluable tools for studying drug metabolism. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down metabolic processes that involve the cleavage of a C-H bond at the site of deuteration. By strategically placing deuterium atoms on a drug molecule, researchers can investigate its metabolic pathways and identify sites of metabolic vulnerability.

-

Pharmacokinetic Profiling: Altering the rate of metabolism by deuteration can significantly impact a drug's pharmacokinetic profile. This can lead to a longer half-life, reduced formation of toxic metabolites, and potentially a more favorable dosing regimen.[2][3][4] The first FDA-approved deuterated drug, deutetrabenazine, is a prime example of this strategy.[4][5]

-

Internal Standards in Bioanalysis: Deuterated versions of drugs are widely used as internal standards in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). Because they have nearly identical chemical properties to the non-deuterated drug, they co-elute and ionize similarly, but can be distinguished by their higher mass. This allows for accurate and precise quantification of the drug in biological matrices like plasma or urine.

The following diagram illustrates the general workflow for utilizing a deuterated reagent like this compound in the synthesis of a labeled drug candidate for subsequent pharmacokinetic studies.

Caption: Workflow for utilizing deuterated reagents in drug development.

Experimental Workflow for Isotopic Purity Determination

The following diagram outlines a generalized workflow for the determination of the isotopic purity of this compound, integrating the key analytical techniques described in this guide.

Caption: Workflow for isotopic purity determination of this compound.

References

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. researchgate.net [researchgate.net]

- 3. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals [ouci.dntb.gov.ua]

- 4. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectroscopic Characterization of Bromo(2H3)methane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Bromo(2H3)methane (CD₃Br), a deuterated isotopologue of bromomethane. Understanding the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound is crucial for its identification, quantification, and application in various research fields, including its use as a tracer in metabolic studies and for investigating kinetic isotope effects.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Due to the isotopic substitution, the spectroscopic properties exhibit notable differences compared to its non-deuterated counterpart, bromomethane (CH₃Br).

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Parameter | ¹H NMR | ¹³C NMR | ²H (Deuterium) NMR |

| Chemical Shift (δ) | Expected to be minimal or absent due to the lack of protons.[1] | ~9.5 ppm (referenced to TMS) | Expected to show a signal confirming deuterium incorporation.[1] |

| Multiplicity | Not Applicable | Singlet (due to proton decoupling) | Expected to be a singlet |

| Coupling Constants (J) | Not Applicable | Not Applicable | Not Applicable |

| Solvent | CDCl₃ (or other deuterated solvents)[2] | CDCl₃ (or other deuterated solvents)[3][4] | CHCl₃ (or other non-deuterated solvents) |

Note: The ¹³C NMR chemical shift is based on the value for bromomethane and is not expected to shift significantly upon deuteration.

Infrared (IR) Spectroscopy

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Notes |

| C-D Stretching | ~2100–2200[1] | Strong | This absorption is a key diagnostic feature for deuteration, as it is significantly lower than the C-H stretching frequency (~3000 cm⁻¹).[1][5] |

| C-Br Stretching | 550–750[6] | Strong | The position of this band is characteristic of a bromoalkane. |

| CD₃ Deformation | ~1050-1200 | Medium | Analogous to the CH₃ deformation (umbrella) mode. |

Mass Spectrometry (MS)

| Ion Fragment | m/z (Mass-to-Charge Ratio) | Relative Abundance | Notes |

| [CD₃⁷⁹Br]⁺ (Molecular Ion, M) | 97 | High | The presence of two major isotopes of bromine (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio results in a characteristic M and M+2 pattern.[7][8] |

| [CD₃⁸¹Br]⁺ (Molecular Ion, M+2) | 99 | High | The M+2 peak is of similar intensity to the M peak.[7][8] |

| [CD₃]⁺ | 18 | Variable | Fragmentation resulting from the cleavage of the C-Br bond. |

| [⁷⁹Br]⁺ / [⁸¹Br]⁺ | 79 / 81 | Variable | Represents the bromine cation. |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Prepare a solution of this compound in a suitable deuterated solvent (e.g., CDCl₃ for ¹³C NMR) or non-deuterated solvent (e.g., CHCl₃ for ²H NMR) in a standard 5 mm NMR tube. The concentration should be approximately 5-25 mg/mL.

-

Instrument Setup :

-

Tune and shim the NMR spectrometer for the appropriate nucleus (¹H, ¹³C, or ²H).

-

Set the spectral width and acquisition time to ensure adequate resolution and signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence.

-

-

Data Acquisition : Acquire the free induction decay (FID) by applying a radiofrequency pulse. The number of scans will depend on the sample concentration and the sensitivity of the instrument.

-

Data Processing :

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm for ¹H and ¹³C NMR).

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Gas Phase : Introduce the gaseous this compound into a gas cell with IR-transparent windows (e.g., KBr or NaCl).

-

Liquid Phase : If condensed, a thin film of the liquid can be placed between two salt plates (e.g., KBr or NaCl).

-

-

Instrument Setup :

-

Perform a background scan with the empty cell or clean salt plates.

-

Set the desired spectral range (typically 4000-400 cm⁻¹) and resolution (e.g., 4 cm⁻¹).

-

-

Data Acquisition : Place the sample in the IR beam path and acquire the spectrum. Co-add multiple scans to improve the signal-to-noise ratio.

-

Data Processing : The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce the gaseous or volatile liquid sample into the mass spectrometer's ion source via a gas chromatography (GC) system or a direct inlet probe.

-

Ionization : Utilize electron ionization (EI) at a standard energy of 70 eV to induce fragmentation.

-

Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : The abundance of each ion is measured by a detector.

-

Data Interpretation : Analyze the resulting mass spectrum for the molecular ion peaks (M and M+2) and the characteristic fragmentation pattern to confirm the structure of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

References

- 1. This compound | 1111-88-2 | Benchchem [benchchem.com]

- 2. docbrown.info [docbrown.info]

- 3. CH3Br C-13 nmr spectrum of bromomethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of methyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. docbrown.info [docbrown.info]

- 5. A C-D (carbon–deuterium) bond is electronically much like a C-H b... | Study Prep in Pearson+ [pearson.com]

- 6. CH3Br infrared spectrum of bromomethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. C2H5Br CH3CH2Br mass spectrum of bromoethane fragmentation pattern of m/z m/e ions for analysis and identification of bromoethane ethyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Bromo(2H3)methane: A Technical Guide to its Core Properties and Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo(2H3)methane, also known as bromomethane-d3 or deuterated methyl bromide, is a deuterated isotopologue of bromomethane.[1] Its chemical formula is CBrD3 or CD3Br.[1][2][3][4] This technical guide provides an in-depth overview of the core properties of this compound, including its Chemical Abstracts Service (CAS) number, molecular formula, and key physical and chemical data. The information is presented to support its application in scientific research, particularly in mechanistic studies and as a deuterated probe.

Chemical Identification and Formula

The definitive identifier for this compound is its CAS Registry Number, which is 1111-88-2.[1][2][3] The molecular formula for this compound is CBrD3, indicating that the three hydrogen atoms of bromomethane have been replaced with deuterium.[2][4]

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Bromomethane-d3, bromo(trideuterio)methane, Methyl-d3 bromide[1][2][4] |

| CAS Number | 1111-88-2[1][2][3] |

| Molecular Formula | CBrD3[1][2][3][4] |

| IUPAC Standard InChI | InChI=1S/CH3Br/c1-2/h1H3/i1D3[3] |

| IUPAC Standard InChIKey | GZUXJHMPEANEGY-FIBGUPNXSA-N[3] |

| Canonical SMILES | CBr[2] |

| Isomeric SMILES | [2H]C([2H])([2H])Br[2] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Weight | 97.915 g/mol [2], 97.957 g/mol [1][3], 97.96 g/mol [4] |

| Melting Point | -94 °C[1][2][4] |

| Boiling Point | 3.836 °C at 760 mmHg[2], 3.8-4 °C at 760 mmHg[1], 4 °C[4] |

| Density | 1.682 g/cm³[1][2] |

| Flash Point | -34.699 °C[2] |

| Vapor Pressure | 1420 mm Hg (at 20 °C)[2] |

| Refractive Index | 1.409[2] |

| Exact Mass | 96.96064[2] |

Experimental Workflow for Identification and Characterization

The following diagram outlines a typical experimental workflow for the identification and characterization of this compound in a research setting. This process ensures the purity and structural integrity of the compound before its use in further applications.

Applications in Research

This compound serves as a valuable tool in various research domains, primarily due to the presence of deuterium atoms. Its applications include:

-

Isotopic Labeling: It is used to introduce a deuterated methyl group into molecules.[1] This allows researchers to trace the fate of the methyl group in chemical reactions using techniques like mass spectrometry and NMR spectroscopy.

-

Kinetic Isotope Effect Studies: The difference in mass between deuterium and hydrogen can affect the rate of chemical reactions. This compound is employed to study the kinetic isotope effect in reactions involving the transfer of a methyl group or the cleavage of a C-H bond on the methyl group.

-

Mechanistic Studies: By tracking the deuterated methyl group, scientists can elucidate the mechanisms of complex chemical and biochemical reactions.

Safety Information

This compound is classified as toxic and dangerous for the environment.[2] Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area, should be strictly followed when handling this compound. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

The Invisible Hand of Deuterium: A Technical Guide to the Discovery and History of Deuterated Halomethanes in Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of deuterated halomethanes in scientific research, tracing their journey from laboratory curiosities to indispensable tools in modern chemistry and drug development. The strategic replacement of hydrogen with its heavier, stable isotope, deuterium, has profound effects on the physicochemical properties of these simple organic molecules, unlocking a wealth of applications that continue to shape our understanding of reaction mechanisms and enhance the efficacy of pharmaceuticals.

Early Discoveries and the Dawn of Isotopic Labeling

The story of deuterated halomethanes is intrinsically linked to the discovery of deuterium itself in 1931 by Harold Urey, a landmark achievement that earned him the Nobel Prize in Chemistry in 1934.[1] This discovery opened the door to the field of isotope chemistry, where the subtle mass difference between hydrogen and deuterium could be exploited as a powerful investigative tool.

Chloroform (trichloromethane), a compound synthesized independently by several investigators around 1831, was one of the first halomethanes to be deuterated.[2] The primary driver for the synthesis of deuterated chloroform (CDCl₃) was the advent of Nuclear Magnetic Resonance (NMR) spectroscopy. As a common solvent for NMR analysis, the presence of protons in standard chloroform would produce a large interfering signal, obscuring the signals of the analyte. By replacing the single proton with a deuterium atom, which resonates at a different frequency, a "silent" solvent was created, allowing for clear observation of the sample's proton signals.

The Kinetic Isotope Effect: A Paradigm Shift in Mechanistic Chemistry and Drug Discovery

The substitution of hydrogen with deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This is due to the lower zero-point vibrational energy of the heavier deuterium atom.[3] Consequently, reactions that involve the cleavage of a C-H bond in their rate-determining step will proceed at a slower rate when a C-D bond is present. This phenomenon is known as the Deuterium Kinetic Isotope Effect (KIE) .[3][4][5][6]

The KIE has become a cornerstone of physical organic chemistry, providing invaluable insights into reaction mechanisms. By selectively deuterating a molecule at different positions and measuring the reaction rates, chemists can pinpoint which C-H bonds are broken during the slowest step of a reaction.

This principle has been revolutionary in the field of drug development. Many drugs are metabolized in the body by enzymes, such as the cytochrome P450 family, through reactions that involve the cleavage of C-H bonds.[7] By strategically replacing these metabolically vulnerable hydrogens with deuterium, the rate of metabolism can be significantly reduced. This can lead to:

-

Increased drug half-life: The drug remains in the body for a longer period, potentially reducing the required dosage frequency.

-

Improved metabolic profile: Slowing down metabolism can reduce the formation of unwanted or toxic metabolites.

-

Enhanced therapeutic efficacy: By maintaining a more stable concentration of the active drug in the bloodstream.

This "deuterium switch" strategy has led to the development of several successful deuterated drugs, with the first to receive FDA approval being Austedo® (deutetrabenazine) in 2017.[1]

Synthesis of Deuterated Halomethanes: Key Experimental Protocols

The synthesis of deuterated halomethanes is crucial for their application in research. Below are detailed methodologies for the preparation of some of the most commonly used deuterated halomethanes.

Deuterated Chloroform (CDCl₃)

Deuterated chloroform is most commonly synthesized via the haloform reaction using deuterated starting materials.

Experimental Protocol: Haloform Reaction with Deuterated Acetone

-

Reactants: Acetone-d₆, Sodium hypobromite (or hypochlorite) solution (prepared in situ from NaOH and Br₂ or Cl₂ in D₂O).

-

Procedure:

-

A solution of sodium hydroxide in heavy water (D₂O) is prepared in a reaction flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Bromine (or chlorine) is added slowly to the stirred solution to form sodium hypobromite (or hypochlorite).

-

Acetone-d₆ is then added dropwise to the reaction mixture.

-

The reaction is allowed to proceed with stirring, and the temperature is gradually allowed to rise to room temperature.

-

The resulting deuterated chloroform (or bromoform) separates as a dense lower layer.

-

The crude product is separated, washed with dilute acid and then with water, dried over a suitable drying agent (e.g., anhydrous calcium chloride), and purified by distillation.

-

Deuterated Methylene Chloride (CD₂Cl₂)

Deuterated methylene chloride can be prepared by the reduction of deuterated chloroform or by direct H-D exchange.

Experimental Protocol: H-D Exchange under Phase-Transfer Catalysis

-

Reactants: Methylene chloride (CH₂Cl₂), Deuterium oxide (D₂O), Sodium deuteroxide (NaOD), Phase-transfer catalyst (e.g., a quaternary ammonium salt).

-

Procedure:

-

A solution of sodium deuteroxide in deuterium oxide is prepared in a reaction vessel.

-

Methylene chloride and a catalytic amount of a phase-transfer catalyst are added to the aqueous solution.

-

The two-phase mixture is stirred vigorously at a controlled temperature. The phase-transfer catalyst facilitates the transfer of deuteroxide ions into the organic phase, where the H-D exchange occurs.

-

The reaction progress is monitored by NMR spectroscopy to determine the extent of deuteration.

-

Once the desired level of deuteration is achieved, the organic layer is separated, washed with water, dried, and purified by distillation.

-

Deuterated Bromoform (CDBr₃)

Similar to deuterated chloroform, deuterated bromoform can be synthesized using the haloform reaction with deuterated acetone and bromine in the presence of a base in heavy water.

Experimental Protocol: Haloform Reaction for Deuterated Bromoform

-

Reactants: Acetone-d₆, Bromine, Sodium hydroxide, Deuterium oxide (D₂O).

-

Procedure:

-

Prepare a solution of sodium hydroxide in D₂O in a flask cooled in an ice bath.

-

Slowly add bromine to the stirred solution to generate sodium hypobromite.

-

Add acetone-d₆ dropwise to the reaction mixture.

-

Allow the reaction to stir and warm to room temperature.

-

The product, deuterated bromoform, will form as a dense, pale yellow liquid.

-

Separate the organic layer, wash with a sodium thiosulfate solution to remove excess bromine, then with water.

-

Dry the product over anhydrous magnesium sulfate and purify by distillation.

-

Deuterated Iodoform (CDI₃)

The synthesis of deuterated iodoform follows the same principle of the haloform reaction.

Experimental Protocol: Haloform Reaction for Deuterated Iodoform

-

Reactants: Acetone-d₆, Iodine, Potassium iodide, Sodium hydroxide, Deuterium oxide (D₂O).

-

Procedure:

-

Dissolve potassium iodide and iodine in D₂O in a reaction flask.

-

Add acetone-d₆ to the iodine solution.

-

Slowly add a solution of sodium hydroxide in D₂O to the mixture with constant stirring.

-

A yellow precipitate of deuterated iodoform will form.

-

Continue stirring for a short period to ensure complete reaction.

-

Collect the solid product by filtration, wash thoroughly with cold D₂O, and dry. Recrystallization from a suitable solvent can be performed for further purification.

-

Quantitative Data on the Kinetic Isotope Effect of Deuterated Halomethanes

The magnitude of the kinetic isotope effect (kH/kD) provides quantitative information about the transition state of a reaction. Below is a table summarizing typical KIE values for reactions involving the cleavage of C-H/C-D bonds in halomethanes.

| Reaction Type | Halomethane | kH/kD (approximate) | Reference Context |

| Free Radical Halogenation | CH₄ vs. CD₄ | 4.5 | Illustrates the significant effect of deuterium substitution on the rate of hydrogen abstraction by a halogen radical. |

| E2 Elimination | CH₃CH₂Br vs. CH₃CD₂Br | 6.7 | A classic example demonstrating the involvement of C-H bond breaking in the rate-determining step of an elimination reaction.[5] |

| Cytochrome P450 Oxidation | Various drug molecules | 2 - 10 | The wide range reflects the diversity of substrates and P450 isozymes, highlighting the potential for significant metabolic slowing.[7] |

| H-atom abstraction by H atoms | CHCl₃ vs. CDCl₃ | 3.3 - 3.4 | Shows the relative rates of abstracting a hydrogen versus a chlorine atom from chloroform. |

Visualizing the Role of Deuterated Halomethanes in Research

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and concepts related to the use of deuterated halomethanes.

Conclusion and Future Outlook

From their humble beginnings as tools for NMR spectroscopy, deuterated halomethanes have evolved into sophisticated instruments for probing the intricacies of chemical reactions and enhancing the therapeutic potential of medicines. The profound yet predictable influence of the deuterium isotope effect continues to be a driving force in their application. As synthetic methodologies become more refined and our understanding of biological systems deepens, the role of deuterated compounds, including halomethanes, is set to expand further. Future research will likely focus on the development of more complex, selectively deuterated molecules for targeted therapeutic applications and as sensitive probes for advanced analytical techniques. The "invisible hand" of deuterium will undoubtedly continue to guide innovation across the scientific landscape.

References

- 1. Deuterated drug - Wikipedia [en.wikipedia.org]

- 2. Chloroform - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. epfl.ch [epfl.ch]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 7. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Exploration of C-D Bond Strength in Bromo(2H3)methane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies concerning the carbon-deuterium (C-D) bond strength in bromo(2H3)methane (CD3Br). Understanding the nuances of C-D bond energetics is paramount in various scientific disciplines, including mechanistic chemistry, isotope geochemistry, and particularly in pharmaceutical sciences, where the substitution of hydrogen with deuterium is a key strategy for enhancing the metabolic stability of drug candidates—a phenomenon known as the kinetic isotope effect.

Theoretical Framework: The Isotopic Effect on Bond Strength

The fundamental principle underlying the increased strength of a C-D bond compared to a carbon-hydrogen (C-H) bond lies in the difference in their zero-point vibrational energies (ZPVE). According to quantum mechanics, a chemical bond is not static but vibrates even at absolute zero. The energy of this ground vibrational state is the ZPVE.

Due to its greater mass, deuterium vibrates at a lower frequency than hydrogen when bonded to a carbon atom. The ZPVE is directly proportional to the vibrational frequency. Consequently, the C-D bond has a lower ZPVE than the C-H bond. Since bond dissociation energy (BDE) is the energy required to break a bond, and this process starts from the zero-point energy level, a greater amount of energy is needed to dissociate the C-D bond. This results in the C-D bond being inherently stronger than the C-H bond.

Computational Methodologies for Determining C-D Bond Strength

The determination of the C-D bond dissociation energy in this compound is accessible through a variety of computational chemistry techniques. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost. For more precise calculations, composite methods such as G3B3 or high-level ab initio calculations can be employed.

Recommended Computational Protocol

A robust protocol for the theoretical determination of the C-D bond dissociation energy in CD3Br involves the following steps:

-

Geometry Optimization: The initial step is to perform a full geometry optimization of the this compound molecule to find its lowest energy conformation.

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE).

-

Homolytic Bond Cleavage and Fragment Optimization: The C-D bond is then homolytically cleaved to generate a deuterated methyl radical (•CD3) and a bromine radical (•Br). The geometries of these radical fragments are then individually optimized.

-

Fragment Frequency Calculations: Frequency calculations are performed for each of the optimized radical fragments to obtain their respective ZPVEs.

-

Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations are performed on the optimized geometries of the parent molecule and the radical fragments using a higher level of theory or a larger basis set.

-

Bond Dissociation Energy Calculation: The bond dissociation energy is then calculated as the difference between the sum of the energies of the products (radicals) and the energy of the reactant (parent molecule), with corrections for the zero-point vibrational energies.

The formula for the bond dissociation enthalpy (BDE) at 0 K is: BDE(C-D) = [E(•CD3) + ZPVE(•CD3)] + [E(•Br) + ZPVE(•Br)] - [E(CD3Br) + ZPVE(CD3Br)]

Data Presentation: Theoretical and Experimental Parameters

The following tables summarize key quantitative data relevant to the study of this compound. Table 1 presents experimental vibrational frequencies for CD3Br, which are crucial for validating the accuracy of the computational methods used. Table 2 provides a comparison of experimental bond parameters for CH3Br, which can serve as a benchmark for theoretical calculations of CD3Br.

| Table 1: Experimental Vibrational Frequencies of this compound (CD3Br) | |

| Vibrational Mode | Frequency (cm⁻¹) |

| ν1 (CD3 symmetric stretch) | 2160 |

| ν2 (CD3 symmetric deformation) | 1055 |

| ν3 (C-Br stretch) | 576 |

| ν4 (CD3 degenerate stretch) | 2297 |

| ν5 (CD3 degenerate deformation) | 1055 |

| ν6 (CD3 rock) | 711 |

Data sourced from the NIST Chemistry WebBook.[1]

| Table 2: Experimental Bond Parameters for Bromomethane (CH3Br) | |

| Parameter | Value |

| C-H Bond Length | 1.082 Å |

| C-Br Bond Length | 1.934 Å |

| H-C-H Bond Angle | 111.2° |

| H-C-Br Bond Angle | 107.7° |

Data sourced from the NIST Computational Chemistry Comparison and Benchmark Database.[2] It is theoretically expected that the C-D bond length in CD3Br will be slightly shorter than the C-H bond length in CH3Br due to the lower zero-point energy of the C-D bond.[3]

Mandatory Visualizations

The following diagrams illustrate the theoretical concepts and computational workflows discussed in this guide.

Caption: Zero-point energy difference between C-H and C-D bonds.

Caption: Workflow for computational C-D BDE calculation.

Conclusion

The increased strength of the C-D bond in this compound compared to the C-H bond in its isotopologue is a direct consequence of the lower zero-point vibrational energy of the C-D bond. This fundamental principle can be quantitatively explored and confirmed through robust computational chemistry workflows. The methodologies and data presented in this guide provide a comprehensive framework for researchers to investigate and understand the C-D bond strength in CD3Br and other deuterated compounds. Such theoretical studies are invaluable for predicting molecular stability and reactivity, with significant implications for the design of more effective and safer pharmaceuticals and other advanced materials.

References

Solubility of Bromo(2H3)methane in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of bromo(2H3)methane (deuterated bromomethane, bromomethane-d3). Due to the limited availability of specific quantitative solubility data for the deuterated compound, this guide leverages data for its non-deuterated analog, bromomethane (methyl bromide). The isotopic substitution of hydrogen with deuterium is not expected to significantly alter the solubility characteristics in organic solvents.

Introduction

This compound is a deuterated isotopologue of bromomethane, a colorless and odorless gas at standard temperature and pressure. It is a valuable reagent in organic synthesis, particularly in mechanistic studies and as a precursor for introducing deuterated methyl groups. Understanding its solubility in various organic solvents is crucial for its effective use in these applications, enabling appropriate solvent selection for reactions, purifications, and analytical procedures.

Quantitative Solubility Data

| Solvent Family | Specific Solvent | Reported Solubility |

| Alcohols | Ethanol | Miscible[3][8] |

| Lower Alcohols | Readily Soluble[3][8] | |

| Ethers | Diethyl Ether | Very Soluble[5], Miscible[1] |

| Halogenated Hydrocarbons | Chloroform | Soluble[1][5], Miscible[3][8] |

| Carbon Tetrachloride | Freely Soluble[3] | |

| Aromatic Hydrocarbons | Benzene | Soluble[1][5] |

| Ketones | General Ketones | Miscible[1][4] |

| Sulfur-Containing Solvents | Carbon Disulfide | Miscible[5] |

Experimental Protocols for Solubility Determination

The determination of the solubility of a gas, such as this compound, in a liquid solvent requires specialized experimental techniques. The following are methodologies that can be employed to obtain quantitative solubility data.

Volumetric Method

The volumetric method is a classical and direct approach to measuring gas solubility.

Principle: A known volume of the degassed solvent is brought into contact with a known volume of the gas at a constant temperature and pressure. The change in the gas volume after equilibrium is reached corresponds to the amount of gas dissolved in the solvent.[9]

Apparatus:

-

Gas burette

-

Equilibrium vessel

-

Thermostatic bath to maintain constant temperature

-

Pressure measurement device (manometer or pressure transducer)

-

Vacuum pump for degassing the solvent

Procedure:

-

A precise volume of the organic solvent is introduced into the equilibrium vessel.

-

The solvent is thoroughly degassed to remove any dissolved air, typically by freeze-pump-thaw cycles or by vacuum.

-

The equilibrium vessel is brought to the desired and constant temperature using a thermostatic bath.[9]

-

A known initial volume of this compound is introduced into the gas burette at a known pressure.

-

The gas is then allowed to come into contact with the degassed solvent in the equilibrium vessel.

-

The system is agitated (e.g., by stirring or shaking) to facilitate the dissolution of the gas and to ensure that equilibrium is reached.

-

Once the pressure within the system stabilizes, the final volume of the gas in the burette is recorded.

-

The difference between the initial and final gas volumes, after correcting for the vapor pressure of the solvent, gives the volume of gas dissolved in the solvent.

Gas Chromatography (GC) Method

Gas chromatography offers a sensitive and accurate method for determining the solubility of volatile compounds.

Principle: A solution of the gas in the solvent at a known concentration is prepared and analyzed by headspace or direct injection GC. By comparing the detector response to a calibration curve prepared with known standards, the concentration of the dissolved gas can be determined. For sparingly soluble gases, an inert gas stripping method can be used.[10]

Apparatus:

-

Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID or Thermal Conductivity Detector - TCD)

-

Gas-tight syringes

-

Vials with septa for preparing saturated solutions

-

Thermostatic shaker or bath

Procedure (Headspace Analysis):

-

A series of vials are filled with a precise volume of the organic solvent.

-

An excess amount of liquid this compound (or a known volume of the gas) is added to the vials to create a saturated solution with an undissolved phase.

-

The vials are sealed and placed in a thermostatic shaker to equilibrate at a constant temperature.

-

A known volume of the headspace gas is withdrawn using a gas-tight syringe and injected into the GC.

-

The concentration of this compound in the headspace is determined by comparing the peak area to a calibration curve.

-

Using Henry's Law or a partition coefficient, the concentration of the dissolved gas in the liquid phase can be calculated from the headspace concentration.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for the experimental determination of gas solubility in a liquid solvent.

Caption: A generalized workflow for determining the solubility of a gas in a liquid.

References

- 1. chembk.com [chembk.com]

- 2. Decoding Methyl Bromide: From Physicochemical Properties to Safe Usage - News & Updates_Industry News|Latest Industry Updates-Sunrise Group - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. chembk.com [chembk.com]

- 5. bromomethane [chemister.ru]

- 6. Methyl Bromide (EHC 166, 1995) [inchem.org]

- 7. EXTOXNET PIP - METHYL BROMIDE [extoxnet.orst.edu]

- 8. Table 4-2, Physical and Chemical Properties of Bromomethane - Toxicological Profile for Bromomethane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. eq.uc.pt [eq.uc.pt]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide on the Safety and Handling of Bromo(2H3)methane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Bromo(2H3)methane (Methyl Bromide-d3), a deuterated analog of the highly toxic gas Bromomethane. While deuteration can alter metabolic rates, the fundamental toxicity profile of this compound is expected to be similar to that of Bromomethane. Therefore, all safety and handling precautions for Bromomethane must be strictly adhered to when working with its deuterated form. This guide summarizes key quantitative data, outlines detailed experimental protocols for toxicity assessment, and visualizes the primary mechanism of toxicity.

Quantitative Safety and Handling Data

The following tables summarize the key physical, chemical, and toxicological properties of this compound and its non-deuterated form, Bromomethane.

| Physical and Chemical Properties | This compound (Methyl Bromide-d3) | Bromomethane (Methyl Bromide) |

| CAS Number | 1111-88-2[1] | 74-83-9 |

| Molecular Formula | CBrD₃[1][2] | CH₃Br |

| Molecular Weight | 97.96 g/mol [2] | 94.94 g/mol |

| Boiling Point | 4 °C (lit.)[2] | 3.5 °C[3] |

| Melting Point | -94 °C (lit.)[1][2] | -93.66 °C[3] |

| Density | 3.41 g/mL at 25 °C (lit.)[2] | 1.73 g/cm³ at 0 °C |

| Vapor Pressure | 1420 mm Hg at 20 °C[1] | 1620 hPa at 20 °C |

| Flash Point | -34.699 °C[1] | Not applicable to gases and gas mixtures[3] |

| Solubility in Water | Insoluble | 15.2 g/L at 25 °C |

| Toxicological Data (Bromomethane) | Value |

| Acute Inhalation Toxicity (Rat) | LC50: 302 ppm (8 hours), 781 ppm (4 hours)[4] |

| Acute Oral Toxicity (Rat) | LD50: 104 mg/kg bw[4] |

| Occupational Exposure Limits (TWA) | 1 ppm (ACGIH) |

| IDLH (Immediately Dangerous to Life or Health) | 250 ppm (NIOSH) |

Hazard Identification and GHS Classification

This compound should be handled as a substance with the same hazards as Bromomethane. The GHS classification for Bromomethane is as follows:

| Hazard Class | Hazard Statement |

| Acute Toxicity, Inhalation (Category 2) | H330: Fatal if inhaled.[3] |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation.[3] |

| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation.[3] |

| Germ Cell Mutagenicity (Category 2) | H341: Suspected of causing genetic defects.[3] |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation.[3] |

| Specific Target Organ Toxicity - Repeated Exposure (Category 2) | H373: May cause damage to organs through prolonged or repeated exposure.[3] |

| Hazardous to the Aquatic Environment, Acute Hazard (Category 1) | H400: Very toxic to aquatic life. |

| Hazardous to the Ozone Layer (Category 1) | H420: Harms public health and the environment by destroying ozone in the upper atmosphere.[3] |

Experimental Protocols

Due to the high toxicity of this compound, any experimental work must be conducted in a controlled laboratory setting with appropriate engineering controls and personal protective equipment. The following are detailed methodologies for key experiments relevant to assessing the toxicity of this compound, based on established OECD guidelines for Bromomethane.

Acute Inhalation Toxicity Study (OECD TG 403)

Objective: To determine the median lethal concentration (LC50) and assess acute toxic effects from short-term inhalation exposure.

Methodology:

-

Animal Model: Young adult Sprague-Dawley rats (8-12 weeks old), nulliparous and non-pregnant females. Animals are acclimatized for at least 5 days.

-

Exposure Apparatus: Nose-only inhalation exposure chambers are preferred to minimize oral ingestion from grooming.

-

Exposure Conditions:

-

A minimum of 5 animals per sex per concentration group.

-

A control group exposed to filtered air.

-

At least 3 concentrations of this compound vapor, aiming to produce a range of toxic effects from no-effect to lethality.

-

Standard exposure duration is 4 hours.

-

The chamber atmosphere is continuously monitored for temperature (22 ± 3 °C), humidity (30-70%), and the concentration of this compound.

-

-

Observations:

-

Clinical observations are made frequently during and after exposure, and at least once daily for 14 days.

-

Body weights are recorded before exposure and at least weekly thereafter.

-

All moribund animals are humanely euthanized.

-

-

Pathology:

-

A full necropsy is performed on all animals.

-

Histopathological examination of the respiratory tract (nasal passages, trachea, and lungs) and other target organs is conducted.

-

Neurotoxicity Screening: Functional Observational Battery (FOB)

Objective: To detect and characterize behavioral and neurological abnormalities in rats following exposure to this compound.

Methodology:

-

Animal Model: As described in the acute inhalation study.

-

Procedure: The FOB is conducted at the time of peak effect (determined from pilot studies) and at specified intervals post-exposure. The battery consists of three parts:

-

Home Cage Observations: Posture, presence of tremors or convulsions, and respiratory rate are observed without disturbing the animals.

-

Open Field Observations: Animals are placed in a standardized open field for a set duration (e.g., 3-5 minutes). Observations include:

-

Autonomic Function: Piloerection, salivation, urination, defecation.

-

Neuromuscular Function: Gait, arousal level, ataxia.

-

Sensorimotor Function: Response to approach, touch, and auditory stimuli.

-

-

Manipulative Tests:

-

Sensorimotor Coordination: Righting reflex, grip strength.

-

Reactivity: Tail-pinch response.

-

-

-

Scoring: A standardized scoring system is used for each parameter to allow for quantitative analysis.

Histopathological Examination of the Respiratory Tract

Objective: To identify and characterize lesions in the nasal passages, trachea, and lungs following inhalation exposure.

Methodology:

-

Tissue Collection: At necropsy, the head is removed and the nasal passages are flushed with fixative (e.g., 10% neutral buffered formalin). The lungs are inflation-fixed with fixative at a constant pressure.

-

Tissue Processing:

-

The head is decalcified and sectioned at multiple standard levels to ensure examination of all major regions of the nasal cavity.

-

The trachea and all lung lobes are embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).

-

-

Microscopic Examination: A qualified pathologist examines the slides for any treatment-related changes, including inflammation, necrosis, apoptosis, metaplasia, and hyperplasia of the respiratory and olfactory epithelium.

Mechanism of Toxicity and Signaling Pathway

The primary mechanism of Bromomethane toxicity is believed to involve the depletion of intracellular glutathione (GSH), a critical antioxidant. This leads to oxidative stress and subsequent cellular damage, particularly in the nervous system and respiratory tract.

References

- 1. researchgate.net [researchgate.net]

- 2. OECD Guideline of Acute Inhalation toxicity | PPTX [slideshare.net]

- 3. Approaches to the identification and recording of nasal lesions in toxicology studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functional Observation Battery | Taconic Biosciences [taconic.com]

A Technical Guide to the Natural Abundance of Deuterium and its Application in Bromo(2H3)methane

Abstract

Deuterium, a stable isotope of hydrogen, possesses unique physicochemical properties that render it a powerful tool in scientific research and pharmaceutical development. Its natural abundance is a fundamental planetary characteristic, while its application in targeted molecular substitution—creating deuterated compounds like Bromo(2H3)methane—offers significant advantages in mechanistic studies and drug design. This technical guide provides an in-depth exploration of deuterium's natural abundance, the principles of the kinetic isotope effect (KIE), and the specific relevance of these concepts to this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage isotopic labeling for advanced applications.

Introduction to Deuterium

Deuterium (²H or D) is one of the two stable isotopes of hydrogen, the other being the far more common protium (¹H).[1] The nucleus of a deuterium atom, known as a deuteron, contains one proton and one neutron, whereas a protium nucleus consists of a single proton.[1] This additional neutron approximately doubles the mass of the deuterium atom compared to protium, a mass differential that is the largest between stable isotopes of any element.[1] This significant mass difference is the primary source of the unique physical and chemical properties of deuterated compounds.[1]

Natural Abundance of Deuterium

Deuterium is found in trace amounts naturally. Nearly all deuterium in the universe was formed during the Big Bang nucleosynthesis event.[1][2] On Earth, its abundance varies slightly depending on the source of water, but it is most commonly found bonded with protium to form hydrogen deuteride (HD) gas or within water molecules as semi-heavy water (HDO).[1][2]

The standard reference for deuterium abundance is Vienna Standard Mean Ocean Water (VSMOW). The data below summarizes the natural abundance of deuterium in various environments.

| Environment | Deuterium Abundance | Equivalent Ratio | Citation |

| Earth's Oceans (VSMOW) | ~155.76 ppm (parts per million) | ~1 in 6,420 hydrogen atoms | [1][3] |

| Temperate Climate Water | ~150 ppm | [3] | |

| Equatorial Water | ~155 ppm | [3] | |

| Primordial (Post-Big Bang) | ~26 ppm | ~1 in 38,500 hydrogen atoms | [1] |

| Jupiter's Atmosphere | ~26 ppm | ~1 in 38,500 hydrogen atoms | [1] |

Table 1: Natural Abundance of Deuterium in Various Environments.

The Kinetic Isotope Effect (KIE)

The substitution of a hydrogen atom with a deuterium atom can significantly alter the rate of a chemical reaction, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE).[4][5] This effect is a cornerstone of the utility of deuterated compounds in research and drug development.

Principles of the Deuterium KIE

The KIE arises from differences in the zero-point vibrational energy of chemical bonds. A carbon-deuterium (C-D) bond has a lower zero-point energy than a corresponding carbon-hydrogen (C-H) bond because the heavier deuterium atom vibrates at a lower frequency.[4][5] Consequently, more energy is required to break a C-D bond than a C-H bond, making it stronger and more stable.[1][2][6]

When the cleavage of a C-H bond is the rate-determining step of a reaction, substituting that hydrogen with deuterium will slow the reaction down.[5][7] The magnitude of this effect (kH/kD) is typically between 6 and 10, indicating the reaction proceeds 6 to 10 times faster with hydrogen than with deuterium.[7]

Figure 1: The Deuterium Kinetic Isotope Effect. This diagram illustrates that the activation energy for cleaving a C-D bond is higher than for a C-H bond, resulting in a slower reaction rate.

This compound: A Case Study

This compound, also known as deuterated methyl bromide (CD₃Br), is the deuterated isotopologue of bromomethane (CH₃Br). It serves as an excellent model compound for studying the effects of deuteration on physicochemical properties and reaction kinetics.

Physicochemical Properties

The primary difference between CH₃Br and CD₃Br is their molecular mass. This seemingly small change leads to subtle but measurable differences in other physical properties due to the stronger C-D bonds and altered vibrational energies.[8]

| Property | Bromomethane (CH₃Br) | This compound (CD₃Br) | Citation |

| Molecular Formula | CH₃Br | CD₃Br | [9][10] |

| Molecular Weight | 94.939 g/mol | 97.957 g/mol | [9][10] |

| Boiling Point | 3.56 °C | 3.836 °C | [8][11] |

| Melting Point | -94 °C | -94 °C | [11] |

| Density | ~1.675 g/cm³ (at 0°C) | 1.682 g/cm³ | [11] |

Table 2: Comparison of Physicochemical Properties of Bromomethane and this compound.

Relevance in Scientific Research

This compound is used in various research contexts:

-

Mechanistic Studies: As a probe to determine if C-H bond cleavage is involved in the rate-determining step of a reaction.

-

Spectroscopy: As an internal standard or solvent in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, where its distinct spectral properties avoid interference with proton signals.[12][13]

-

Tracer Studies: To label molecules and track their pathways in complex chemical or biological systems.[12][14]

Applications in Drug Development

The strategic replacement of hydrogen with deuterium in drug candidates is a powerful medicinal chemistry strategy known as "deuteration."[15][16] This approach leverages the KIE to improve a drug's pharmacological profile.

Improving Metabolic Stability and Pharmacokinetics

Many drugs are cleared from the body through metabolic processes, often involving the enzymatic cleavage of C-H bonds by cytochrome P450 (CYP) enzymes.[17] If this cleavage occurs at a metabolically vulnerable position and is the rate-limiting step of drug breakdown, replacing the hydrogen at that site with deuterium can significantly slow down metabolism.[6][16]

This can lead to several therapeutic benefits:

-

Improved Half-life: The drug remains in the body longer, potentially allowing for less frequent dosing.[15][17]

-

Increased Bioavailability: Slower first-pass metabolism can lead to higher concentrations of the active drug in circulation.[17]

-

More Consistent Drug Exposure: Reduced variability in metabolism among patients can lead to more predictable therapeutic outcomes.[17]

Figure 2: Impact of Deuteration on Drug Metabolism. Deuteration at a metabolic hotspot slows down the formation of metabolites due to the KIE, leading to higher and more sustained levels of the active drug.

Experimental Protocols

Methodology for Determining Deuterium Abundance

The precise measurement of deuterium-to-hydrogen (D/H) ratios is critical for various applications. The standard technique is Elemental Analysis - Isotope Ratio Mass Spectrometry (EA-IRMS).

Protocol: D/H Ratio Analysis via EA-IRMS

-

Sample Preparation:

-

Ensure the sample (e.g., water, lyophilized tissue) is homogenous.[18]

-

Accurately weigh the sample into a tin or silver capsule. For water samples, a specific amount is injected directly.

-

Place the encapsulated sample into an autosampler.

-

-

Combustion/Pyrolysis:

-

The sample is dropped into a high-temperature reactor (typically >1000°C).

-

For organic samples, combustion with excess oxygen converts all hydrogen to water (H₂O).

-

For water samples, pyrolysis over a reactive carbon packing converts the water to H₂ and CO gas.

-

-

Gas Chromatography:

-

The resulting gases are carried by a helium stream through a gas chromatography (GC) column.

-

The GC column separates the H₂ gas from other combustion products (e.g., CO₂, N₂).

-

-

Isotope Ratio Mass Spectrometry:

-

The purified H₂ gas enters the ion source of the mass spectrometer.

-

The gas is ionized, and the resulting ions (m/z 2 for H₂ and m/z 3 for HD) are accelerated and separated by a magnetic field.

-

Sensitive detectors simultaneously measure the ion beams for m/z 2 and 3.

-

-

Data Analysis:

-

The D/H ratio is calculated from the relative intensities of the m/z 3 and m/z 2 ion beams.

-

Results are calibrated against international standards (e.g., VSMOW) and reported in delta (δ) notation in per mil (‰).[18]

-

Figure 3: Experimental Workflow for D/H Ratio Analysis. This diagram outlines the key steps in determining deuterium abundance using Elemental Analysis - Isotope Ratio Mass Spectrometry (EA-IRMS).

Conclusion

Deuterium, while present in only trace amounts naturally, holds immense significance in science and medicine. Its unique mass gives rise to the kinetic isotope effect, a powerful principle that allows researchers to probe reaction mechanisms and rationally design better drugs. By replacing hydrogen with deuterium at key metabolic sites, as exemplified by the conceptual framework surrounding compounds like this compound, drug developers can enhance metabolic stability, improve pharmacokinetic profiles, and ultimately create safer and more effective therapeutics.[6][15][17] The continued application of deuteration strategies promises to be a valuable and innovative approach in the future of pharmaceutical sciences.

References

- 1. Deuterium - Wikipedia [en.wikipedia.org]

- 2. thoughtco.com [thoughtco.com]

- 3. qlarivia.com [qlarivia.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 8. This compound | 1111-88-2 | Benchchem [benchchem.com]

- 9. Methane, bromo- [webbook.nist.gov]

- 10. This compound [webbook.nist.gov]

- 11. This compound|lookchem [lookchem.com]

- 12. Deuterium: Definition, Properties, Uses & Key Facts Explained [vedantu.com]

- 13. turito.com [turito.com]

- 14. fiveable.me [fiveable.me]

- 15. pharmaffiliates.com [pharmaffiliates.com]

- 16. 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [unibestpharm.com]

- 17. clearsynthdiscovery.com [clearsynthdiscovery.com]

- 18. Deuteronation and aging - PubMed [pubmed.ncbi.nlm.nih.gov]